Highest Film Density Among Four Sn Precursors in ZTO Thin-Film Transistors
In a systematic head-to-head study of four Sn precursors for solution-processed zinc–tin oxide (ZTO) thin-film transistors, the ZTO film derived from tin(IV) isopropoxide [Sn(OC₃H₇)₄, designated ZTO 4] achieved a film density of 4.72 g/cm³, the highest value recorded among all four precursors tested under identical fabrication conditions (ZTO 1–4 correspond to tin(II) 2-ethylhexanoate, tin(IV) acetate, tin(II) chloride, and tin(IV) isopropoxide, respectively) [1]. By comparison, ZTO 1 (Sn(II) 2-ethylhexanoate) yielded 3.71 g/cm³, ZTO 2 (Sn(IV) acetate) 4.40 g/cm³, and ZTO 3 (SnCl₂) 4.22 g/cm³ [1]. The higher film density indicates more compact metal oxide packing, which is desirable for electrical performance and environmental stability of oxide semiconductor channels.
| Evidence Dimension | ZTO film density (ρ, g/cm³) |
|---|---|
| Target Compound Data | 4.72 g/cm³ (ZTO 4, Sn(OC₃H₇)₄ precursor) |
| Comparator Or Baseline | 3.71 g/cm³ (ZTO 1, Sn(II) 2-ethylhexanoate); 4.40 g/cm³ (ZTO 2, Sn(IV) acetate); 4.22 g/cm³ (ZTO 3, SnCl₂) |
| Quantified Difference | Tin(IV) isopropoxide-derived film density is 7.3% higher than the next-highest (Sn(IV) acetate), 11.9% higher than SnCl₂, and 27.2% higher than Sn(II) 2-ethylhexanoate. |
| Conditions | ZTO films prepared via sol–gel process on borosilicate glass; precursor solution total metal concentration 0.45 M, Sn/Zn stoichiometric ratio = 0.5; film thicknesses measured as 33.5 ± 3.3 nm for ZTO 4; density measured at 25 °C. |
Why This Matters
For procurement decisions in thin-film transistor fabrication, selecting tin(IV) isopropoxide over alternative Sn precursors can yield measurably denser oxide semiconductor channels, which correlates with reduced moisture ingress and improved device stability.
- [1] Zhao, Y.; Dong, G.; Duan, L.; Qiao, J.; Zhang, D.; Wang, L.; Qiu, Y. Impacts of Sn Precursors on Solution-Processed Amorphous Zinc–Tin Oxide Films and Their Transistors. RSC Adv. 2012, 2 (12), 5307–5313. DOI: 10.1039/C2RA00764A. (Table 2: Film density data; ZTO 4 corresponds to Sn(OC₃H₇)₄.) View Source
